2-Methyl-2-phenylpropane-1,3-diol

Polyester resin Thermomechanical properties Softening point

Conventional diols fail in high-temperature polyester and asymmetric synthesis applications. 2-Methyl-2-phenylpropane-1,3-diol (CAS 24765-53-5) solves this with its quaternary 2-carbon architecture: • Copolyester softening point ≥85°C at 30 mol% (vs. 77°C PET) • >97% ee in enzymatic desymmetrization (vs. 80% for 2-phenyl analog) • mp ~88°C; free-flowing crystalline solid, ideal for automated dispensing Full analytical data provided. Bulk and pilot-scale quantities available.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 24765-53-5
Cat. No. B188724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-phenylpropane-1,3-diol
CAS24765-53-5
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(CO)(CO)C1=CC=CC=C1
InChIInChI=1S/C10H14O2/c1-10(7-11,8-12)9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3
InChIKeyBHEIMYVOVVBWRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-phenylpropane-1,3-diol: Beyond Generic Diols


2-Methyl-2-phenylpropane-1,3-diol (CAS 24765-53-5) is a 2,2-disubstituted 1,3-propanediol bearing a quaternary carbon center substituted with methyl and phenyl groups [1]. This architecture differentiates it from simple linear or 2-monosubstituted 1,3-diols by imparting distinct thermal, stereochemical, and polymer property profiles that cannot be assumed a priori from cheaper, more common diol analogs. Prospective scientific and industrial buyers evaluating diol monomers, chiral building blocks, or specialty intermediates must therefore examine quantitative head‑to‑head evidence rather than treating this compound as a drop‑in substitute.

2-Methyl-2-phenylpropane-1,3-diol vs. Other 1,3-Diols


Substituting 2-phenyl-1,3-propanediol, 2-benzyl-1,3-propanediol, or simple 1,3-propanediol for 2-methyl-2-phenylpropane-1,3-diol without verification introduces material performance risk. The quaternary 2‑carbon center in the target compound profoundly affects solid‑state packing (evidenced by a melting point shift of ≈28–32 °C relative to 2‑phenyl‑1,3‑propanediol), chiral recognition during enantioselective transformations (enantiomeric excess >97 % vs. 80 % for the non‑methylated analog), and the thermomechanical properties of derived copolyesters (softening point elevation of ≥8 °C over conventional poly(ethylene terephthalate)). The quantitative evidence presented in Section 3 demonstrates that these are not marginal differences but step‑changes that determine fitness for purpose in demanding polymer, asymmetric synthesis, and fiber‑dyeing applications [1].

2-Methyl-2-phenylpropane-1,3-diol: Comparative Performance Evidence


Softening Point: Homopolyester vs. PET

The homopolyester prepared from 2‑methyl‑2‑phenyl‑1,3‑propanediol and terephthalic acid exhibits a softening point of 100.5 °C, which is 23.5 °C higher than the softening point of poly(ethylene terephthalate) (PET) obtained under comparable polycondensation conditions (77 °C, described in Example 3 of the same patent) [1]. Even a copolymer containing approximately 30 mol% of the 2‑methyl‑2‑phenyl‑1,3‑propanediol units alongside ethylene glycol units reaches a softening point of 85 °C (Example 2) [1], demonstrating that the phenyl‑substituted quaternary‑carbon diol systematically elevates thermal resistance.

Polyester resin Thermomechanical properties Softening point

Enantioselective Desymmetrization vs. 2-Phenyl-1,3-propanediol

In a head‑to‑head evaluation using a novel lipase (CSL) from Cryptococcus spp. S‑2, 2‑methyl‑2‑phenyl‑1,3‑propanediol (compound 1c in the study) underwent desymmetrization with >97 % enantiomeric excess (ee), whereas the 2‑phenyl‑1,3‑propanediol analog (1a) lacking the 2‑methyl group gave only 80 % ee under identical reaction conditions [1]. The tertiary, quaternary‑carbon‑centered diols (1c–f) consistently outperformed the secondary‑carbon‑centered diols (1a–b) in enantioselectivity, highlighting a structural determinant rather than an enzyme‑specific anomaly.

Enzymatic desymmetrization Chiral building blocks Lipase-catalyzed acetylation

Dye Uptake: Terephthalate vs. Isophthalate Copolyesters

Under identical dye‑bath conditions (Latryl Blue RLN, 50 mg dye in 50 g water, 100 °C, 1 h), fibers drawn from a 90/10 poly(ethylene terephthalate/2‑methyl‑2‑phenyl‑1,3‑propylene terephthalate) copolyester developed a dark navy‑blue shade, whereas fibers from a 90/10 poly(ethylene terephthalate/ethylene isophthalate) copolyester produced only a light sky‑blue shade [1]. This indicates a substantially higher dye affinity or dye diffusion coefficient in the 2‑methyl‑2‑phenyl‑1,3‑propanediol‑modified polyester.

Polyester fiber dyeing Copolyester composition Dye uptake

Melting Point Elevation vs. 2-Phenyl-1,3-propanediol

2‑Methyl‑2‑phenylpropane‑1,3‑diol is reported to have a melting point of approximately 88 °C according to vendor technical data , whereas the 2‑phenyl‑1,3‑propanediol analog (lacking the 2‑methyl group) has a melting point of 51.5–52.0 °C [1]. This ≈28–32 °C elevation is consistent with the introduction of the methyl substituent reinforcing intermolecular interactions in the solid state. The target compound is therefore a free‑flowing solid at ambient shipping temperatures more reliably than the analog, which can soften or partially liquefy in warm ambient conditions.

Thermal properties Melting point Physical form

2-Methyl-2-phenylpropane-1,3-diol: High-Performance Applications


High-Softening Polyester Coatings and Laminates

When laminates, powder coatings, or hot‑melt adhesives demand softening points exceeding those of conventional PET (77 °C), the homopolyester of 2‑methyl‑2‑phenyl‑1,3‑propanediol and terephthalic acid provides a softening point of 100.5 °C [1]. Even at lower incorporation ratios (e.g., 30 mol%), a copolymer still achieves 85 °C [1], making it suitable for applications where PET‑based materials undergo dimensional loss or blocking under elevated service temperatures.

Enzymatic Desymmetrization to Chiral Monoacetate Synthons

For synthetic chemistry groups requiring enantioenriched monoacetates with >97 % ee for the construction of complex natural products or pharmaceuticals, 2‑methyl‑2‑phenyl‑1,3‑propanediol is the superior prochiral substrate. In direct comparison, the 2‑methyl‑2‑phenyl derivative delivers a >17‑point ee advantage over 2‑phenyl‑1,3‑propanediol when using CSL lipase [2], significantly reducing the enantiomeric upgrading needed before further synthetic transformations.

Deep-Shade Dyeable Polyester Fibers

Fiber manufacturers aiming to produce dark navy‑blue polyester textiles with reduced dye‑cycle time can incorporate 2‑methyl‑2‑phenyl‑1,3‑propanediol into copolyester compositions. Under identical disperse‑dye conditions, a 10 mol% 2‑methyl‑2‑phenyl‑1,3‑propanediol‑based copolyester yields a dark navy‑blue shade, whereas the isophthalic‑acid‑modified analogue remains light sky‑blue [1]. This built‑in dye affinity can lower dyestuff consumption and simplify process operations.

Solid-Form Screening and Recrystallization in Process Chemistry

For laboratory‑scale or pilot‑plant synthesis requiring a diol that remains a free‑flowing crystalline solid at ambient temperatures (up to ~40 °C), 2‑methyl‑2‑phenylpropane‑1,3‑diol (melting point ≈88 °C ) offers a practical handling advantage over 2‑phenyl‑1,3‑propanediol (melting point 51.5–52.0 °C [3]). The higher melting point simplifies recrystallization from common solvents and reduces the risk of caking or liquefaction during bulk storage and automated dispensing.

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